molecular formula C10H11BFNO2 B1431388 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid CAS No. 1793003-65-2

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Cat. No. B1431388
M. Wt: 207.01 g/mol
InChI Key: PYLDACORZHNYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is likely to be an organic molecule containing a boronic acid group and a cyano group. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation . The cyano group is a carbon-nitrogen triple bond, which is often seen in nitriles and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronic acid group (-B(OH)2), a fluorine atom attached to the phenyl ring, and a 1-cyano-1-methylethyl group. These functional groups would likely confer distinct chemical properties to the molecule .


Chemical Reactions Analysis

The boronic acid group is known to undergo condensation reactions with diols and other compounds containing hydroxyl groups . The cyano group can participate in various reactions, such as hydrolysis, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid group could make the compound capable of forming stable covalent bonds with certain biomolecules .

Safety And Hazards

Like all chemicals, proper handling and storage are essential to ensure safety. The specific safety and hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

[4-(2-cyanopropan-2-yl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO2/c1-10(2,6-13)7-3-4-8(11(14)15)9(12)5-7/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLDACORZHNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)(C)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 2
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 4
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 5
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 6
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

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